molecular formula C8H14Cl2Pd2 B14809518 But-2-ene;chloropalladium(1+)

But-2-ene;chloropalladium(1+)

Cat. No.: B14809518
M. Wt: 393.9 g/mol
InChI Key: ZMPSAJZWHPLTKH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-2-ene;chloropalladium(1+) is an organometallic compound that combines but-2-ene, an acyclic alkene, with chloropalladium(1+), a palladium-based complex. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of but-2-ene;chloropalladium(1+) typically involves the reaction of palladium chloride with crotyl chloride in the presence of 1,5-cyclooctadiene. This reaction accelerates the process and significantly reduces the reaction time from 24 hours to just 3 hours . The post-treatment process is simplified to filtration, making it suitable for large-scale industrial production.

Industrial Production Methods

In industrial settings, the production of but-2-ene;chloropalladium(1+) follows similar synthetic routes but on a larger scale. The use of 1,5-cyclooctadiene not only speeds up the reaction but also enhances the yield and purity of the product, making it an efficient method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

But-2-ene;chloropalladium(1+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: It can be reduced to form palladium metal and other by-products.

    Substitution: The chloropalladium(1+) complex can participate in substitution reactions, where the chlorine atom is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to optimize the yield and selectivity of the products .

Major Products Formed

The major products formed from these reactions include palladium metal, various palladium complexes, and substituted but-2-ene derivatives. These products are valuable intermediates in organic synthesis and catalysis .

Scientific Research Applications

But-2-ene;chloropalladium(1+) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of but-2-ene;chloropalladium(1+) involves the coordination of the palladium center with various ligands, facilitating different chemical reactions. The palladium center acts as a catalyst, lowering the activation energy of the reactions and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and the ligands present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

But-2-ene;chloropalladium(1+) is unique due to its combination of but-2-ene and chloropalladium(1+), which imparts specific catalytic properties. Its ability to participate in various coupling reactions and its efficiency in catalysis make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H14Cl2Pd2

Molecular Weight

393.9 g/mol

IUPAC Name

but-2-ene;chloropalladium(1+)

InChI

InChI=1S/2C4H7.2ClH.2Pd/c2*1-3-4-2;;;;/h2*3-4H,1H2,2H3;2*1H;;/q2*-1;;;2*+2/p-2

InChI Key

ZMPSAJZWHPLTKH-UHFFFAOYSA-L

Canonical SMILES

CC=C[CH2-].CC=C[CH2-].Cl[Pd+].Cl[Pd+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.